Fluorosulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

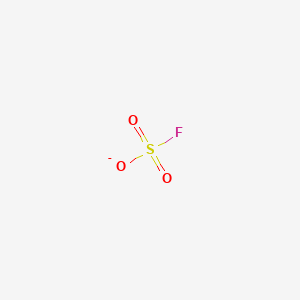

Fluorosulfate, also known as this compound, is a useful research compound. Its molecular formula is FO3S- and its molecular weight is 99.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Biology and Medicinal Chemistry

1. Protein Labeling and Drug Discovery

Fluorosulfates have emerged as powerful tools in chemical biology for protein labeling and drug discovery. Aryl fluorosulfates can selectively engage with amino acid residues such as tyrosine, lysine, and serine in proteins. This selectivity enables the development of covalent inhibitors and probes that can be used to study protein interactions and functions within living cells. For instance, fluorosulfate probes have been utilized to identify protein targets through chemoproteomic techniques, allowing researchers to map protein interaction networks effectively .

Case Study: Inverse Drug Discovery

A notable application of this compound in drug discovery is the "inverse drug discovery" approach. This method involves using clickable this compound compounds that react with whole proteomes, followed by affinity enrichment and quantitative mass spectrometry to identify protein-probe adducts. This innovative strategy has led to the identification of novel targets such as HSDL2, a glioma target previously lacking known inhibitors .

Anticancer Research

2. Synthesis of this compound Derivatives

Recent studies have focused on synthesizing new this compound derivatives of compounds like 1,4-naphthoquinone. These derivatives exhibit promising anticancer properties. For example, compounds NQ1 and NQ2 demonstrated higher inhibitory effects on cancer cell lines compared to their non-fluorosulfate counterparts, with IC50 values ranging from 4-5 μM. This indicates that the incorporation of the this compound group enhances the cytotoxicity of these compounds significantly .

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| NQ1 | 4-5 | Superior to unmodified NQ |

| NQ2 | 4-5 | Superior to unmodified NQ |

| Cisplatin | 33.5 | Less effective than modified NQs |

Imaging Applications

3. PET Imaging with this compound

This compound has also shown potential in medical imaging, particularly in positron emission tomography (PET). The compound 18F-fluorosulfate was developed as a radiotracer for imaging the sodium-iodide symporter (NIS), which is relevant for thyroid function studies. The synthesis of 18F-fluorosulfate is straightforward, yielding high radiochemical purity suitable for biological evaluation. In vitro studies indicated that it effectively inhibits iodide uptake via hNIS with a half-maximal inhibitory concentration of approximately 0.55 μM .

Imaging Results: Uptake in Organs

- Thyroid: 563 ± 140 percentage injected dose/g at 30 min

- Salivary Glands: 32 ± 9 percentage injected dose/g at 30 min

- Stomach: 68 ± 21 percentage injected dose/g at 90 min

Material Science Applications

4. Hybrid Biomaterials Development

This compound groups can also be utilized in the creation of hybrid biomaterials. Their ability to graft onto surfaces enhances the functionality of materials used in biomedical applications. The incorporation of this compound allows for improved biocompatibility and interaction with biological systems, paving the way for innovative material designs .

Propiedades

Número CAS |

15181-47-2 |

|---|---|

Fórmula molecular |

FO3S- |

Peso molecular |

99.06 g/mol |

InChI |

InChI=1S/FHO3S/c1-5(2,3)4/h(H,2,3,4)/p-1 |

Clave InChI |

UQSQSQZYBQSBJZ-UHFFFAOYSA-M |

SMILES |

[O-]S(=O)(=O)F |

SMILES canónico |

[O-]S(=O)(=O)F |

Sinónimos |

fluorosulfonate fluorosulfonic acid fluorosulfuric acid |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.